5-{5-chloro-2-[2-(4-methylphenoxy)ethoxy]benzylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
5-({5-Chloro-2-[2-(4-methylphenoxy)ethoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazine-2,4,6-trione is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a chlorinated phenyl group, a methylphenoxy ethoxy linkage, and a diazine trione core. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({5-Chloro-2-[2-(4-methylphenoxy)ethoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazine-2,4,6-trione typically involves multiple stepsThe final step involves the formation of the diazine trione core via a cyclization reaction under controlled conditions, such as elevated temperatures and the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-({5-Chloro-2-[2-(4-methylphenoxy)ethoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazine-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the chlorinated phenyl group to a less oxidized state.
Substitution: This reaction can replace the chlorine atom with other substituents, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives .
Scientific Research Applications
5-({5-Chloro-2-[2-(4-methylphenoxy)ethoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazine-2,4,6-trione has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the development of bioactive compounds with potential therapeutic effects.
Medicine: It is investigated for its potential as a pharmaceutical intermediate and its biological activity.
Mechanism of Action
The mechanism of action of 5-({5-Chloro-2-[2-(4-methylphenoxy)ethoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazine-2,4,6-trione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to various biological effects. The compound’s structure allows it to bind to these targets and modulate their activity, which can result in therapeutic or other biological outcomes .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
- 2-Chloro-5-methylphenol
- 4-Chloro-2-methylphenol
- N-[(E)-{5-chloro-2-[2-(4-methylphenoxy)ethoxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine
Uniqueness
What sets 5-({5-Chloro-2-[2-(4-methylphenoxy)ethoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazine-2,4,6-trione apart from similar compounds is its unique combination of functional groups and its diazine trione core. This structure imparts specific chemical and biological properties that make it valuable for various applications, from synthetic chemistry to potential therapeutic uses .
Properties
Molecular Formula |
C22H21ClN2O5 |
---|---|
Molecular Weight |
428.9 g/mol |
IUPAC Name |
5-[[5-chloro-2-[2-(4-methylphenoxy)ethoxy]phenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C22H21ClN2O5/c1-14-4-7-17(8-5-14)29-10-11-30-19-9-6-16(23)12-15(19)13-18-20(26)24(2)22(28)25(3)21(18)27/h4-9,12-13H,10-11H2,1-3H3 |
InChI Key |
BMYAJNFDQPEDKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)Cl)C=C3C(=O)N(C(=O)N(C3=O)C)C |
Origin of Product |
United States |
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